molecular formula C17H18N4O4S B12210936 N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B12210936
M. Wt: 374.4 g/mol
InChI Key: DMCWMAUYQHPOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-acetylphenylhydrazine with 3,3-dimethylacryloyl chloride in the presence of a base can lead to the formation of the desired pyrazolo[1,2-a][1,2,4]triazine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives .

Scientific Research Applications

N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects . The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9(22)10-4-6-11(7-5-10)18-14(24)12-8-13(23)20-16(26)19-15(25)17(2,3)21(12)20/h4-7,12H,8H2,1-3H3,(H,18,24)(H,19,25,26)

InChI Key

DMCWMAUYQHPOIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.